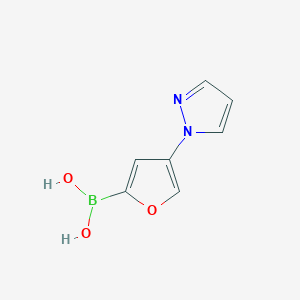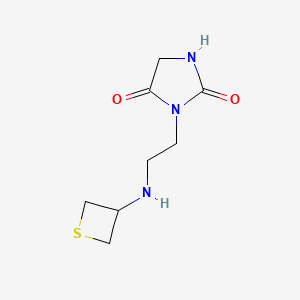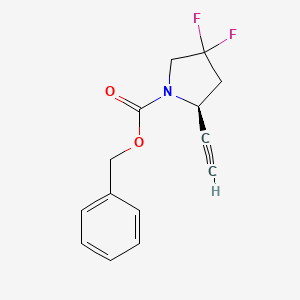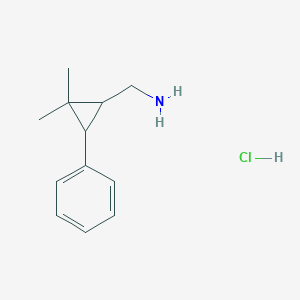![molecular formula C12H17NO B13322132 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B13322132.png)
2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol is an organic compound with the molecular formula C12H17NO It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, which means it contains a partially hydrogenated naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with an appropriate amine and an alcohol. One common method is the reductive amination of 1,2,3,4-tetrahydronaphthalene with ethanolamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also be employed to achieve the desired reduction of the naphthalene ring.
化学反応の分析
Types of Reactions
2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]acetaldehyde or 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]acetone.
Reduction: Formation of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethane.
Substitution: Formation of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethyl halides.
科学的研究の応用
2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]ethan-1-ol
- 2-[(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
Uniqueness
2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]ethan-1-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
2-(1,2,3,4-tetrahydronaphthalen-2-ylamino)ethanol |
InChI |
InChI=1S/C12H17NO/c14-8-7-13-12-6-5-10-3-1-2-4-11(10)9-12/h1-4,12-14H,5-9H2 |
InChIキー |
HRJJNMVWUVMGOY-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2CC1NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(But-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13322050.png)










![Ethyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13322110.png)

![2-[(Octan-2-yl)amino]butan-1-ol](/img/structure/B13322124.png)
